Xanthohumol D

Beschreibung

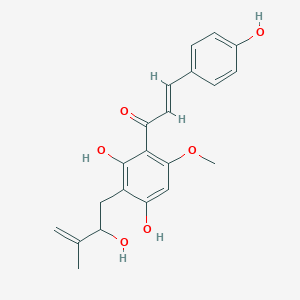

extract of bacteria and botanicals; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLGOCXDBSFCM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317600 | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274675-25-1 | |

| Record name | Xanthohumol D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xanthohumol D: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol D is a prenylated chalcone, a class of natural products known for their diverse biological activities. As a derivative of the more abundant Xanthohumol, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and key experimental data related to this compound, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

This compound was first isolated and identified from the female inflorescences of the hop plant (Humulus lupulus L.)[1]. Hops are well-known for their use in the brewing industry, but they are also a rich source of various bioactive compounds, including a variety of prenylated flavonoids. While Xanthohumol is the most abundant of these, a number of related derivatives, including this compound, are also present in smaller quantities.

The concentration of this compound in hop cones can vary significantly depending on the hop cultivar, growing conditions, and post-harvest processing. Quantitative data on the specific concentrations of this compound in different hop varieties is still emerging in the scientific literature. However, it is understood to be a minor constituent compared to Xanthohumol.

Physicochemical and Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.

| Property | Data |

| Molecular Formula | C₂₁H₂₂O₆ |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

| CAS Number | 274675-25-1 |

| Appearance | Yellowish solid |

| ¹H NMR (DMSO-d₆) | Data not yet fully available in compiled public sources. Original isolation papers should be consulted for detailed spectral assignments. |

| ¹³C NMR (DMSO-d₆) | Data not yet fully available in compiled public sources. Original isolation papers should be consulted for detailed spectral assignments. |

| Mass Spectrometry | Specific fragmentation patterns can be found in specialized databases and original research articles. High-resolution mass spectrometry confirms the molecular formula. |

| UV-Vis Spectroscopy | Lambda-max values are characteristic of the chalcone chromophore and can be found in original characterization studies. |

Experimental Protocols

The isolation and purification of this compound generally follow the established methods for separating prenylated flavonoids from hop extracts. A typical workflow involves extraction with an organic solvent, followed by chromatographic separation.

General Isolation and Purification Workflow

A generalized workflow for the isolation of this compound from hops.

Detailed Methodologies:

-

Extraction: Dried and ground hop cones are typically extracted with a polar organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract can be subjected to liquid-liquid partitioning (e.g., between n-hexane and methanol/water) to remove non-polar compounds like fats and waxes. Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be used to enrich the prenylflavonoid fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to one or more chromatographic steps to isolate this compound.

-

Column Chromatography: Silica gel column chromatography is often used for initial separation, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 reversed-phase column is a common method for final purification. A typical mobile phase would consist of a gradient of water (often with a small amount of acid like formic acid) and acetonitrile or methanol.

-

Signaling Pathways and Biological Activity

The biological activities of this compound are an emerging area of research. One of the most significant findings to date is its role as an inhibitor of Quinone Reductase 2 (QR-2) .

Inhibition of Quinone Reductase 2 (QR-2)

This compound has been identified as an inhibitor of QR-2, a cytosolic enzyme implicated in various physiological and pathological processes.[2][3] The mechanism of this inhibition involves the binding of this compound to the active site of the enzyme, which has been confirmed by X-ray crystallography.[3]

Mechanism of this compound inhibition of Quinone Reductase 2.

The inhibition of QR-2 by this compound suggests its potential as a modulator of cellular redox status and as a lead compound for the development of therapeutics targeting pathways involving this enzyme. Further research is needed to fully elucidate the downstream consequences of QR-2 inhibition by this compound and to explore its effects on other cellular signaling pathways.

Conclusion

This compound is a naturally occurring prenylated chalcone from Humulus lupulus with demonstrated biological activity. While its discovery and basic characterization have been established, there remain significant opportunities for further research, particularly in quantifying its presence in various natural sources, optimizing its isolation, and comprehensively delineating its mechanisms of action and therapeutic potential. This guide provides a foundational resource for scientists and researchers embarking on the study of this promising natural product.

References

Preliminary Biological Activities of Xanthohumol D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthohumol D, a prenylated chalcone isolated from the hop plant (Humulus lupulus), has emerged as a molecule of interest for its potential biological activities. This technical guide provides a concise overview of the currently available preliminary data on this compound, with a primary focus on its reported anti-inflammatory properties. Due to the limited specific research on this compound, this document also presents a comprehensive analysis of the well-documented biological activities of its closely related structural analog, Xanthohumol (XN). The extensive data on Xanthohumol serves as a valuable reference point for predicting potential mechanisms and guiding future research into the therapeutic applications of this compound.

Introduction to this compound

This compound is a member of the chalcone class of flavonoids, characterized by a distinct chemical structure featuring hydroxy, methoxy, and 2-hydroxy-3-methylbut-3-en-1-yl substitutions on a trans-chalcone backbone.[1] Its isolation from Humulus lupulus has prompted initial investigations into its pharmacological profile.[1]

Known Biological Activity of this compound

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production.[1] Nitric oxide is a critical signaling molecule in various physiological processes, and its dysregulation is implicated in inflammatory conditions. The ability of this compound to inhibit NO synthase suggests potential anti-inflammatory applications.[1]

Quantitative Data

Currently, specific quantitative data, such as IC50 values for nitric oxide synthase inhibition by this compound, are not widely available in the public domain. Further research is required to quantify its potency.

Experimental Protocols

A standard experimental approach to evaluate the inhibition of nitric oxide production, which could be applied to this compound, is the Griess assay in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Griess Assay for Nitric Oxide Inhibition:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce nitric oxide production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is read at approximately 540 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only treated group.

Xanthohumol (XN) as a Reference Compound

Given the limited data on this compound, the extensive research on its structural analog, Xanthohumol (XN), provides a valuable framework for understanding its potential biological activities. XN has demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anticancer Activities of Xanthohumol

Xanthohumol has been extensively studied for its potent anticancer effects across various cancer cell lines.[2][3][4] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with angiogenesis.[3][5]

Table 1: In Vitro Anticancer Activity of Xanthohumol (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Type |

| PC3 | Prostate Cancer | 7.671 | 48 | SRB |

| MDA-MB-231 | Breast Cancer | 6.7 | 24 | Not Specified |

| Hs578T | Breast Cancer | 4.78 | 24 | Not Specified |

| 40-16 | Colon Cancer | 4.1 | 24 | Not Specified |

| 40-16 | Colon Cancer | 3.6 | 48 | Not Specified |

| 40-16 | Colon Cancer | 2.6 | 72 | Not Specified |

| HCT-15 | Colon Cancer | 3.6 | 24 | Not Specified |

| A-172 | Glioblastoma | 12.3 ± 6.4 | 72 | SRB |

| 5637 | Bladder Carcinoma | 15.4 ± 7.9 | 72 | SRB |

| A-431 | Epidermoid Carcinoma | 15.4 ± 7.9 | 72 | SRB |

| SK-MEL-3 | Melanoma | 15.4 ± 7.9 | 72 | SRB |

| UM-SCC-17A | Head and Neck Cancer | 32.3 ± 9.8 | 72 | SRB |

| MCC-13 | Merkel Cell Carcinoma | 23.4 ± 6.3 | 72 | SRB |

SRB: Sulforhodamine B assay

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Xanthohumol) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Fixation: After treatment, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory and Antioxidant Activities of Xanthohumol

Xanthohumol exhibits significant anti-inflammatory and antioxidant effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[5][6] It can scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes.[5]

Signaling Pathway: Nrf2 Activation by Xanthohumol

Xanthohumol activates the Nrf2 pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Xanthohumol can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various cytoprotective and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7]

References

- 1. This compound | C21H22O6 | CID 10317069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Xanthohumol D: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol D is a naturally occurring prenylated chalcone found in the hop plant (Humulus lupulus). As a derivative of the more abundant and well-studied Xanthohumol (XN), this compound has emerged as a compound of significant interest for its potential therapeutic properties. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, biological activities, and underlying mechanisms of action. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Properties

This compound is characterized by a chalcone scaffold with hydroxy and methoxy substitutions, and a distinctive 2-hydroxy-3-methylbut-3-en-1-yl group attached to the A ring.

Chemical Formula: C₂₁H₂₂O₆ IUPAC Name: (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one CAS Number: 274675-25-1

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving an ene reaction with singlet oxygen to introduce the hydroxylated prenyl side chain.

A reported synthetic approach involves the following key transformations[1][2]:

-

Preparation of the Prenylated Chalcone Precursor: Starting from a suitable protected phloracetophenone derivative, a prenyl group is introduced.

-

Ene Reaction with Singlet Oxygen: The prenylated chalcone undergoes a Schenck ene reaction with singlet oxygen, generated photosensitively, to introduce a hydroperoxy group on the prenyl side chain.

-

Reduction of the Hydroperoxide: The resulting hydroperoxide is then reduced to the corresponding alcohol, yielding the 2-hydroxy-3-methylbut-3-enyl moiety.

-

Deprotection: Finally, removal of the protecting groups affords this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antiproliferative and enzyme inhibitory effects. The following tables summarize the available quantitative data.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against several human cancer cell lines using the Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 48.66 | [3] |

| PC-3 | Prostate Adenocarcinoma | 37.88 | [3] |

| HT-29 | Colorectal Adenocarcinoma | >50 | |

| RAW 264.7 | Murine Macrophage | 9.4 | [3] |

Enzyme Inhibition

This compound has been identified as an inhibitor of quinone reductase-2 (QR-2), an enzyme implicated in the metabolic activation of certain toxins and carcinogens.

| Enzyme | IC₅₀ (µM) | Reference |

| Quinone Reductase-2 (QR-2) | 110 | [4] |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is a widely used method for determining cytotoxicity and cell proliferation.

Detailed Methodology: [5][6][7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Quinone Reductase-2 (QR-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of QR-2.

Detailed Methodology: [7]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a reducing agent (e.g., N-methyldihydronicotinamide), a substrate (e.g., menadione), and a detection agent (e.g., MTT).

-

Incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified QR-2 enzyme.

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 610 nm for MTT reduction) over time using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production, often in lipopolysaccharide (LPS)-stimulated macrophage cells like RAW 264.7.[8][9][10][11]

Detailed Methodology: [8][9][10]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide synthase (iNOS) expression and NO production. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.

-

Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to Xanthohumol (XN) suggests that it may affect similar molecular targets. XN is known to modulate several key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.[12][13][14][15][16][17][18]

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Xanthohumol has been shown to inhibit this pathway at multiple levels. It is plausible that this compound shares this activity.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Xanthohumol has been reported to inhibit the ERK signaling cascade, a key branch of the MAPK pathway.[5][19]

Conclusion

This compound, a minor prenylated chalcone from hops, exhibits promising biological activities, including antiproliferative effects against various cancer cell lines and inhibition of the enzyme quinone reductase-2. While research on this compound is not as extensive as that on its parent compound, Xanthohumol, the available data suggest it is a valuable lead compound for further investigation in drug discovery and development. Its synthesis, while complex, is achievable, allowing for the production of material for more in-depth preclinical studies. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to better understand its mechanism of action and to unlock its full therapeutic potential. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this intriguing natural product.

References

- 1. Item - Synthesis of chalcones bearing 2-hydroperoxy-3-methyl-3-butenyl or 2-hydroxy-3-methyl-3-butenyl group from prenylated chalcones - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. scribd.com [scribd.com]

- 7. X-ray structural studies of quinone reductase 2 nanomolar range inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 15. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Overview of Xanthohumol D's mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Xanthohumol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN), a prenylated chalcone found in the female inflorescences of the hop plant (Humulus lupulus), has garnered significant scientific attention for its diverse pharmacological activities.[1][2] Initially recognized as a component of beer, XN is now a subject of intense research for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Xanthohumol's biological effects, with a focus on its impact on key cellular signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action: A Multi-Targeted Approach

Xanthohumol exerts its biological effects through a multi-targeted mechanism, influencing a range of signaling pathways involved in cell growth, proliferation, apoptosis, inflammation, and oxidative stress. Its primary modes of action include the induction of apoptosis in cancer cells, inhibition of cell proliferation through cell cycle arrest, and modulation of key inflammatory and antioxidant signaling cascades.[4][5][6]

Inhibition of Cancer Cell Proliferation and Viability

A significant aspect of Xanthohumol's anticancer activity is its ability to inhibit the proliferation of a wide array of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment.

Quantitative Data: IC50 Values of Xanthohumol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| A549 | Non-small cell lung cancer | 74.06 ± 1.98 | 24 | [4] |

| A549 | Non-small cell lung cancer | 25.48 ± 0.30 | 48 | [4] |

| A549 | Non-small cell lung cancer | 13.50 ± 0.82 | 72 | [4] |

| PC-3 | Prostate Cancer | 20-40 (effective range) | Not Specified | [7] |

| DU145 | Prostate Cancer | 20-40 (effective range) | Not Specified | [7] |

| KKU-M139 | Cholangiocarcinoma | <20 | Not Specified | [8] |

| KKU-M214 | Cholangiocarcinoma | <20 | Not Specified | [8] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Not specified, but sensitizes cells | Not Specified | [9] |

| SKOV3 | Ovarian Cancer | Significant growth inhibition observed | Not Specified | [10] |

| OVCAR3 | Ovarian Cancer | Significant growth inhibition observed | Not Specified | [10] |

Induction of Apoptosis and Cell Cycle Arrest

Xanthohumol is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[11] This is a critical mechanism for its anticancer effects. The apoptotic process induced by XN involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Events in Xanthohumol-Induced Apoptosis:

-

Caspase Activation: XN treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[4][6]

-

Mitochondrial Disruption: It causes changes in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[4][7]

-

PARP Cleavage: Activation of caspases results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

-

DNA Fragmentation: XN induces DNA fragmentation in cancer cells.[4][11]

-

Modulation of Apoptotic Proteins: It decreases the expression of anti-apoptotic proteins like Bcl-2 and XIAP, while increasing the expression of pro-apoptotic proteins.[6][7]

In addition to inducing apoptosis, Xanthohumol can cause cell cycle arrest, primarily at the S phase and G2/M phase, thereby inhibiting cancer cell proliferation.[4][10][12]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is based on the methodology described for assessing the effect of Xanthohumol on A549 non-small cell lung cancer cells.[11]

-

Cell Seeding: Plate A549 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Xanthohumol for 24, 48, and 72 hours.

-

Fixation: After the treatment period, gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Modulation of Key Signaling Pathways

Xanthohumol's diverse biological effects are rooted in its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Xanthohumol has been shown to be a potent inhibitor of the NF-κB pathway.[13][14]

Mechanism of Inhibition:

-

Xanthohumol inhibits both constitutive and inducible NF-κB activation.[13]

-

It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[13][14]

-

This leads to the suppression of the nuclear translocation of the p65 subunit of NF-κB.[6][13]

-

Ultimately, XN inhibits the transcription of NF-κB target genes, including those encoding anti-apoptotic proteins like Bcl-2 and survivin.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases [mdpi.com]

- 6. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The radio-sensitizing effect of xanthohumol is mediated by STAT3 and EGFR suppression in doxorubicin-resistant MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthohumol decreases Notch1 expression and cell growth by cell cycle arrest and induction of apoptosis in epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. Xanthohumol Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Distinctions Between Xanthohumol D and Xanthohumol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol, a prenylated chalcone from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. Among its numerous derivatives, Xanthohumol D presents a unique structural modification that warrants a detailed comparative analysis. This technical guide provides an in-depth examination of the chemical distinctions between Xanthohumol and this compound, supported by quantitative data, detailed experimental protocols, and visualizations of their established and putative signaling pathways. A comprehensive understanding of their structural and functional differences is crucial for advancing research and development in fields leveraging these natural compounds.

Chemical Structure and Properties

The core chemical distinction between Xanthohumol and this compound lies in the modification of the prenyl side chain. Both are chalcones, characterized by an open C3 bridge between two aromatic rings. However, this compound features a hydrated and cyclized prenyl group, forming a dihydropyran ring, which introduces a new chiral center and alters the molecule's polarity and spatial conformation.

Xanthohumol: 2′,4,4′-Trihydroxy-6′-methoxy-3′-(3-methylbut-2-en-1-yl)chalcone[1] This compound: (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[2]

Table 1: Comparison of Chemical and Physical Properties

| Property | Xanthohumol | This compound |

| Molecular Formula | C₂₁H₂₂O₅[1] | C₂₁H₂₂O₆[2] |

| Molar Mass | 354.40 g/mol [1] | 370.40 g/mol [2] |

| Appearance | Yellow crystalline solid | Pale yellow solid |

| Melting Point | 157-159 °C[1] | Not available |

| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, benzene, toluene[3] | Not available |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | Xanthohumol | This compound |

| ¹H NMR (CD₃OD, 700 MHz) δ (ppm) | 7.79 (d, J=15.5 Hz, 1H), 7.66 (d, J=15.5 Hz, 1H), 7.51–7.46 (m, 2H), 6.85–6.79 (m, 2H), 6.01 (s, 1H), 5.22–5.18 (m, 1H), 3.23 (d, J=7.0 Hz, 2H), 1.76 (s, 3H), 1.65 (s, 3H)[4] | Not available |

| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | 194.3, 166.3, 163.8, 162.6, 161.1, 143.4, 131.5, 131.4, 128.7, 126.1, 124.4, 117.0, 109.6, 106.7, 91.9, 26.1, 22.4, 18.0[4] | Not available |

Synthesis and Isolation

Synthesis of Xanthohumol

A common synthetic route to Xanthohumol starts from phloracetophenone and involves a six-step process. Key reactions include the introduction of the prenyl group via a Mitsunobu reaction followed by a Claisen rearrangement, and the construction of the chalcone scaffold using a Claisen-Schmidt condensation.[5]

Synthesis of this compound

The synthesis of this compound can be achieved from Xanthohumol through various methods, often involving oxidation and hydration of the prenyl side chain. One reported method involves a multi-step process starting from naringenin.[6]

Experimental Protocol: Synthesis of Xanthohumol from Naringenin

This protocol is adapted from a reported six-step synthesis.[6]

-

Acetylation of Naringenin: Naringenin is treated with acetic anhydride in pyridine to protect the hydroxyl groups.

-

O-Alkylation: The acetylated naringenin is reacted with 3-methyl-2-buten-1-ol under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) to introduce the prenyl ether.

-

Claisen Rearrangement: The prenylated ether undergoes a europium-catalyzed Claisen rearrangement to move the prenyl group to the aromatic ring.

-

Methylation: The resulting intermediate is methylated using a suitable methylating agent.

-

Chromanone Ring Opening: The chromanone ring is opened under basic conditions to form the chalcone backbone.

-

Deprotection: The acetyl protecting groups are removed to yield Xanthohumol.

Comparative Biological Activities

While research on Xanthohumol is extensive, direct comparative studies with this compound are less common. The available data suggests that the structural modification in this compound can lead to altered biological activity.

Table 3: Comparative Biological Activities of Xanthohumol and this compound

| Biological Activity | Xanthohumol | This compound |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines including breast, colon, prostate, and liver cancers.[7] | Shows antiproliferative activity on human cancer cell lines.[3] |

| Anti-inflammatory | Inhibits NF-κB and STAT-1α activation, leading to reduced production of pro-inflammatory mediators like NO, IL-1β, and TNF-α.[4] | Inhibits nitric oxide (NO) production.[2] |

| Antioxidant | Exhibits potent antioxidant activity by scavenging free radicals. | Data not available for direct comparison. |

| Enzyme Inhibition | Inhibitor of cytochrome P450 enzymes.[8] | Inhibitor of quinone reductase-2 (QR-2) with an IC₅₀ of 110 μM.[3] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., human colon adenocarcinoma HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Xanthohumol or this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Xanthohumol is known to modulate a multitude of signaling pathways involved in carcinogenesis and inflammation. The specific pathways affected by this compound are less characterized, but its structural similarity suggests potential overlap.

Xanthohumol Signaling Pathways

Xanthohumol has been shown to interact with several key signaling pathways:

-

NF-κB Pathway: Xanthohumol inhibits the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the phosphorylation of IκBα.[4]

-

Nrf2/ARE Pathway: It activates the Nrf2 transcription factor, leading to the upregulation of antioxidant and cytoprotective genes.[7]

-

PI3K/Akt/mTOR Pathway: Xanthohumol can inhibit this critical pathway involved in cell growth, proliferation, and survival.[7]

-

MAPK/ERK Pathway: It has been shown to suppress the ERK1/2 signaling cascade in some cancer cells.

-

Notch Signaling Pathway: Xanthohumol can downregulate the Notch1 signaling pathway, which is implicated in cell proliferation and apoptosis.[9]

Caption: Simplified signaling pathways modulated by Xanthohumol.

Putative this compound Signaling Pathways

Given that this compound inhibits nitric oxide production, it likely interferes with the inducible nitric oxide synthase (iNOS) pathway. The expression of iNOS is often regulated by NF-κB . Therefore, it is plausible that this compound also modulates the NF-κB signaling cascade. Further research is required to elucidate the precise molecular targets of this compound.

Caption: Putative signaling pathway for this compound's anti-inflammatory action.

Conclusion

The chemical distinction between Xanthohumol and this compound, arising from the modification of the prenyl side chain, has tangible implications for their biological activities. While Xanthohumol has been extensively studied, revealing a broad spectrum of therapeutic potential through the modulation of numerous signaling pathways, this compound remains a comparatively under-investigated derivative. The available data suggests that this compound retains important biological activities, such as antiproliferative and anti-inflammatory effects, and may possess a distinct pharmacological profile. Further direct comparative studies are essential to fully delineate the structure-activity relationship and to unlock the therapeutic potential of this compound, both as a standalone agent and in comparison to its well-characterized precursor. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Xanthohumol D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthohumol (XN), a prenylated chalcone found predominantly in the hop plant (Humulus lupulus L.), has emerged as a molecule of significant interest in the biomedical and pharmaceutical fields.[1][2] Its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, positions it as a promising candidate for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the current state of research on Xanthohumol, focusing on its potential applications in oncology, neurodegenerative diseases, and metabolic disorders. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways through which Xanthohumol exerts its effects.

Pharmacokinetics and Metabolism

The therapeutic efficacy of Xanthohumol is intrinsically linked to its bioavailability and metabolic fate. Studies in both human and animal models indicate that XN is poorly absorbed and rapidly metabolized, primarily into glucuronic acid and sulfate conjugates.[4] Its main metabolites include isoxanthohumol (IX), 8-prenylnaringenin (8PN), and 6-prenylnaringenin (6PN).[5][6] Human pharmacokinetic studies reveal a distinct biphasic absorption pattern, with XN and its conjugates being the major circulating forms.[5][6]

Table 1: Pharmacokinetic Parameters of Xanthohumol in Humans

| Dose | Cmax (mg/L) | AUC(0→∞) (h·µg/L) | T1/2 (h) | Reference |

|---|---|---|---|---|

| 20 mg (single oral) | 33 ± 7 | 92 ± 68 | N/A | [5] |

| 60 mg (single oral) | 48 ± 11 | 323 ± 160 | 20 | [5] |

| 180 mg (single oral) | 120 ± 24 | 863 ± 388 | 18 |[5] |

Table 2: Pharmacokinetic Parameters of Xanthohumol in Rats

| Administration | Dose (mg/kg BW) | Cmax (mg/L) | AUC(0-96h) (h·mg/L) | Bioavailability | Reference |

|---|---|---|---|---|---|

| Intravenous | 1.86 | 2.9 ± 0.1 | 2.5 ± 0.3 | - | [7] |

| Oral Gavage | 1.86 | 0.019 ± 0.002 | 0.84 ± 0.17 | ~33% | [7] |

| Oral Gavage | 5.64 | 0.043 ± 0.002 | 1.03 ± 0.12 | ~13% | [7] |

| Oral Gavage | 16.9 | 0.15 ± 0.01 | 2.49 ± 0.10 | ~11% |[7] |

The metabolic conversion of Xanthohumol is a critical consideration for its therapeutic application, as its metabolites, such as 8-prenylnaringenin, possess potent estrogenic activity.[6]

Therapeutic Applications and Mechanisms of Action

Xanthohumol exhibits significant potential as a cancer chemopreventive and therapeutic agent.[8][9] Its anticancer activities are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][10] XN modulates several critical signaling pathways that are often dysregulated in cancer.[9][11][12]

Key Signaling Pathways in Cancer:

-

PI3K/Akt/mTOR Pathway: XN has been shown to suppress this key survival pathway, leading to decreased cancer cell proliferation.[1][13]

-

NF-κB Pathway: By inhibiting the activation of NF-κB, a crucial transcription factor for inflammatory and survival genes, XN can reduce inflammation-driven carcinogenesis and sensitize cancer cells to apoptosis.[1][10]

-

Notch Signaling: In pancreatic cancer cells, XN inhibits growth by downregulating the Notch1 signaling pathway.[14]

-

Jak/STAT Pathway: XN inhibits the Jak/STAT pathway, which is involved in T-cell proliferation, suggesting its potential in treating hematologic cancers.[15]

Table 3: In Vitro Anticancer Activity of Xanthohumol

| Cell Line | Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| MDA-MB-435 | Breast Adenocarcinoma | 59.6% inhibition of DNA synthesis | 25.0 µM | [8] |

| MDA-MB-435 | Breast Adenocarcinoma | S-phase cell cycle arrest | 5, 10, 20 µM | [8] |

| MiaPaCa-2, PANC-1 | Pancreatic Cancer | Growth inhibition, apoptosis induction | Dose-dependent | [14] |

| Various | Breast, Colon, Prostate, Liver | Growth suppression | Not specified |[1] |

XN demonstrates significant neuroprotective properties, making it a candidate for therapies targeting neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD).[1][3] Its mechanisms are primarily linked to its potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[1]

-

Antioxidant Action: XN directly scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant defenses through the Nrf2/ARE pathway.[1]

-

Anti-inflammatory Effects: It mitigates neuroinflammation by inhibiting pro-inflammatory mediators such as NF-κB, TNF-α, and IL-1β.[1][10]

-

Anti-excitotoxicity: Recent studies show XN can reduce the overexpression of glutamate receptors in the hippocampus, protecting against excitotoxicity, and can enhance mitochondrial function.[16]

Table 4: In Vivo Neuroprotective Effects of Xanthohumol

| Animal Model | Condition | Dose | Key Findings | Reference |

|---|---|---|---|---|

| MCAO Rats | Cerebral Ischemia | 0.2, 0.4 mg/kg (IP) | Dose-dependent reduction in infarct volume and improved neurobehavior | [17] |

| SAMP8 Mice | Aging Brain | 1, 5 mg/kg/day | Reduced pro-inflammatory and pro-apoptotic markers; improved synaptic markers | [18][19] |

| APP/PS1 Mice | Alzheimer's Disease | Not specified | Reduces glutamate receptor overexpression, enhances ATP synthesis |[16] |

Xanthohumol has shown promising results in ameliorating multiple components of metabolic syndrome, including obesity, dyslipidemia, and insulin resistance.[20][21][22]

-

Anti-Obesity: In animal models fed a high-fat diet, XN reduced weight gain, decreased adipogenesis, and induced lipolysis.[20][23][24]

-

Lipid Metabolism: XN significantly lowers LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.[21][23] This may be partly due to a reduction in plasma PCSK9, a protein that degrades LDL receptors.[21][24]

-

Glucose Metabolism: XN improves glucose tolerance and reduces insulin levels, suggesting it can prevent or mitigate insulin resistance.[10][24][25] It may influence pathways such as AMPK activation and PPARγ modulation.[1][20]

Table 5: Effects of Xanthohumol on Metabolic Parameters in Animal Models

| Animal Model | Diet | Dose | Key Findings | Reference |

|---|---|---|---|---|

| C57BL/6J Mice | High-Fat (60%) | 60 mg/kg/day | ↓ LDL cholesterol by 80%; ↓ Insulin by 42%; ↓ IL-6 by 78%; ↓ Weight gain by 22% | [23][24] |

| Zucker fa/fa Rats | High-Fat (60%) | 16.9 mg/kg/day | ↓ Body weight (males); ↓ Plasma glucose (males) | [25] |

| KK-Ay Mice | Not specified | Not specified | ↓ Plasma glucose; ↓ Plasma & hepatic triglycerides; ↑ Plasma adiponectin |[10] |

Experimental Protocols

-

Cell Proliferation Assay (MTT or Thymidine Incorporation):

-

Seed cancer cells (e.g., MDA-MB-435, MiaPaCa-2) in 96-well plates.[8][14]

-

After cell attachment, treat with varying concentrations of Xanthohumol for 24-72 hours.

-

For MTT assay, add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance.

-

For thymidine incorporation, pulse with [3H]-thymidine for the final hours of incubation, then harvest cells and measure radioactivity using a scintillation counter.[8]

-

-

Adipocyte Differentiation Assay:

-

Culture 3T3-L1 pre-adipocytes to confluence.[26]

-

Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

-

Treat cells with Xanthohumol (e.g., 3.125–25 µM) during the differentiation period (typically 6-8 days).[26]

-

Stain lipid droplets with Oil Red O and quantify triglyceride accumulation by spectrophotometry after dye extraction.[26]

-

-

Diet-Induced Obesity Mouse Model:

-

Use male C57BL/6J mice.[24]

-

Feed a high-fat diet (e.g., 60% kcal from fat) for a period of 12 weeks to induce obesity and metabolic syndrome.[24]

-

Supplement the diet with Xanthohumol at specified doses (e.g., 30 or 60 mg/kg body weight/day).[24]

-

Monitor body weight, food intake, and perform glucose tolerance tests.

-

At the end of the study, collect blood and tissues for analysis of plasma lipids, insulin, inflammatory markers (e.g., IL-6, MCP-1), and gene/protein expression.[21][24]

-

-

Cerebral Ischemia Rat Model (MCAO):

-

Anesthetize rats (e.g., Sprague-Dawley).

-

Induce middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours) followed by reperfusion.

-

Administer Xanthohumol (e.g., 0.2 and 0.4 mg/kg) intraperitoneally 10 minutes before MCAO.[17]

-

Assess neurological deficits using a standardized scoring system at various time points post-reperfusion.

-

After a set period (e.g., 24 hours), sacrifice the animals and determine the infarct volume using TTC staining.[17]

-

A Phase I clinical trial (XMaS Trial) has been conducted to assess the safety and tolerability of Xanthohumol in healthy adults.[27][28]

-

Design: Triple-masked, randomized, placebo-controlled.[27][28]

-

Participants: Healthy adult volunteers.[27]

-

Intervention: 24 mg/day of 99.8% pure Xanthohumol or placebo for 8 weeks.[27][29]

-

Assessments: Comprehensive metabolic panels, complete blood counts, vital signs, and quality of life questionnaires were assessed every two weeks. Adverse events were monitored throughout.[27]

-

Outcome: The study concluded that 24 mg of Xanthohumol daily was safe and well-tolerated over the 8-week period.[27]

Conclusion and Future Directions

Xanthohumol D is a natural compound with a remarkable range of therapeutic activities demonstrated in preclinical models. Its ability to modulate multiple key signaling pathways in cancer, neuroinflammation, and metabolic regulation underscores its potential as a multi-targeted therapeutic agent. However, its low bioavailability is a significant hurdle that must be addressed.[2][4] Future research should focus on the development of novel delivery systems (e.g., micellar formulations, nanoparticles) to enhance its absorption and efficacy.[2][4] While initial Phase I trials have established its safety at moderate doses, larger-scale, long-term clinical trials are imperative to translate the promising results from animal studies into effective human therapies for metabolic syndrome, neurodegenerative diseases, and cancer.[22][27]

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Xanthohumol from Hop: Hope for cancer prevention and treatment [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protective effect of xanthohumol against age-related brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jobesitydiseases.com [jobesitydiseases.com]

- 21. Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 24. Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Xanthohumol lowers body weight and fasting plasma glucose in obese male Zucker fa/fa rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Xanthohumol microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Xanthohumol for Crohn's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

An In-depth Technical Guide to the Exploration of Xanthohumol D Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol D, a prenylated chalcone found in hops (Humulus lupulus), has emerged as a promising scaffold for the development of novel therapeutic agents. As a derivative of the more abundant Xanthohumol, this compound and its synthetic analogues are attracting significant interest due to their potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound and Its Derivatives

The chemical synthesis of this compound (XND) has been achieved through multi-step processes, providing a reliable source of this natural product for further derivatization and biological investigation. Key synthetic strategies have been reported by Fu et al. and Sugamoto et al., which offer pathways to the core structure of XND.[1][2]

Synthetic Protocol for this compound (Based on Fu et al.)

The synthesis reported by Fu and colleagues commences with a Schenck ene reaction of an intermediate chalcone to introduce the requisite 2-hydroxy-3-methyl-3-butenyl group.[1] The key intermediate for this reaction can be prepared from commercially available starting materials through a series of standard organic transformations including protection, Claisen-Schmidt condensation, and deprotection steps. A crucial step involves the acid-catalyzed cyclization to form the dihydropyran ring characteristic of this compound.[1]

Synthetic Protocol for this compound (Based on Sugamoto et al.)

An alternative approach developed by Sugamoto and his team involves the photooxygenation of a prenylated chalcone precursor in the presence of a sensitizer like methylene blue, followed by reduction.[2] This method also provides a viable route to the this compound core structure.

The general synthetic schemes for this compound are outlined below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following tables summarize the available quantitative data for their anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity of Xanthohumol Derivatives

The antiproliferative effects of Xanthohumol and its derivatives have been evaluated against various cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the existing data for related compounds provides a strong rationale for their investigation. For instance, biotinylated derivatives of Xanthohumol have shown potent anticancer activity.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| Xanthohumol | MCF-7 (Breast) | 8.03 ± 0.53 | [3] |

| 4T1 (Breast) | 5.35 ± 1.5 | [3] | |

| HepG2 (Liver) | 21.5 ± 2.7 | [3] | |

| 4'-O-biotinylxanthohumol | MCF-7 (Breast) | 6.19 ± 1.7 | [3] |

| 4T1 (Breast) | 6.64 ± 0.4 | [3] | |

| HepG2 (Liver) | 22.1 ± 3.9 | [3] | |

| 4,4'-di-O-biotinylxanthohumol | MCF-7 (Breast) | 8.03 ± 0.53 | [3] |

| 4T1 (Breast) | 5.35 ± 1.5 | [3] | |

| HepG2 (Liver) | 17.37 ± 5.1 | [3] |

Anti-inflammatory Activity of Xanthohumol Derivatives

The anti-inflammatory properties of Xanthohumol and its analogues are often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

| Compound | Assay | IC50 (µM) | Reference |

| Xanthohumol O | NO production inhibition | < 5 | [4] |

| Related Chalcones | NO production inhibition | < 5 | [4] |

Antioxidant Activity of Xanthohumol Derivatives

The antioxidant potential of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | Assay | Activity | Reference |

| Xanthohumol | DPPH | - | Data not specified |

| Biotinylated derivatives | DPPH | 2.73 - 3.38 mM (Antioxidant Activity) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are standard protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[8][9][10][11]

-

Reaction Mixture: Prepare a solution of the this compound derivative in methanol. Add this solution to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.[12][13][14][15]

-

Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in a suitable buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65 for NF-κB pathway activation).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanisms of Action

Xanthohumol and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Xanthohumol has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[12][16] The inhibitory mechanism often involves the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for cell proliferation, differentiation, and apoptosis. Xanthohumol has been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[17]

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Apoptosis Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Xanthohumol derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18][19] A common method to quantify apoptosis is the Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases.[18][19][20][21][22]

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

Conclusion and Future Directions

The exploration of this compound and its derivatives represents a vibrant and promising area of research in medicinal chemistry and drug discovery. The synthetic accessibility of the this compound scaffold, coupled with its diverse biological activities, provides a strong foundation for the development of novel therapeutic agents. Future research should focus on the synthesis of a broader range of this compound derivatives and a more comprehensive evaluation of their structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be critical for their translation into clinical applications. The use of advanced techniques, such as proteomics and transcriptomics, will undoubtedly provide deeper insights into the complex pharmacology of this compound derivatives and pave the way for the next generation of targeted therapies.

References

- 1. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. ojs.openagrar.de [ojs.openagrar.de]

- 11. researchgate.net [researchgate.net]

- 12. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijcea.org [ijcea.org]

- 18. journals.plos.org [journals.plos.org]

- 19. Xanthohumol Sensitizes Melanoma Cells to Vemurafenib by Lowering Membrane Cholesterol and Increasing Membrane Fluidity [mdpi.com]

- 20. ulab360.com [ulab360.com]

- 21. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 22. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

Xanthohumol D in Hop Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xanthohumol D content across various hop (Humulus lupulus L.) varieties. It details the methodologies for extraction and quantification and explores the key signaling pathways modulated by this potent prenylflavonoid.

Data Presentation: this compound Content

The concentration of Xanthohumol (XN), the most abundant prenylated chalcone in hops, varies significantly among different cultivars.[1][2] Environmental conditions and agricultural practices can also influence its expression. The following table summarizes the reported Xanthohumol content in several hop varieties.

| Hop Variety | Xanthohumol Content (% of dry matter) | Reference(s) |

| Merkur | High | [1] |

| Aurora | High | [1] |

| Celeia | High | [1] |

| Southern Star | High | [1] |

| Taurus | Low | [1] |

| Cicero | Low | [1] |

| Jug2 (autochthonous) | Low | [1] |

| Polish Lublin | 0.62 g/100g (in pellets) | [3] |

| Cascade | Low (in beer) | [4] |

| Galaxy | High (in beer) | [4] |

| Bravo | High (in beer) | [5] |

| Denali | Low (in beer) | [5] |

Note: The terms "High" and "Low" are as described in the cited literature and may be relative to the other cultivars studied in the same research.

Experimental Protocols

The accurate quantification of this compound from hop cones and their products is critical for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method employed.[3][6][7]

Sample Preparation and Extraction

The initial step involves the extraction of Xanthohumol and other prenylflavonoids from the hop matrix.

-

Grinding: Hop pellets are typically ground to a fine powder to increase the surface area for efficient extraction.[3]

-

Solvent Extraction: A mixture of methanol and formic acid (99:1, v/v) is a commonly used solvent system for extracting Xanthohumol.[3] Other solvents like diethyl ether/methanol and aqueous hydrochloric acid have also been used.[8]

-

Sonication and Shaking: The ground hop material is suspended in the extraction solvent and subjected to ultrasonication for approximately 10 minutes, followed by shaking for another 10 minutes to ensure thorough extraction.[3]

-

Centrifugation and Re-extraction: The mixture is then centrifuged, and the supernatant containing the dissolved compounds is collected. The remaining pellet is typically re-extracted with fresh solvent to maximize the yield.[3]

-

Filtration: The combined extracts are filtered through a 0.2-µm nylon membrane filter to remove any particulate matter before HPLC analysis.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

-

System: An HPLC system equipped with a Diode Array Detector (DAD) is typically used for the analysis.[6][7][9]

-

Column: A C18 reversed-phase column is commonly employed for the separation of Xanthohumol and other related compounds.[8]

-

Mobile Phase: A gradient elution is often used, typically involving two solvents:

-

Gradient Program: The proportion of Solvent B is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.[9][10]

-

Detection: Xanthohumol is detected by its UV absorbance, typically at a wavelength of 370 nm.[6][10]

-

Quantification: The concentration of Xanthohumol in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified Xanthohumol standards.[9]

Below is a graphical representation of the general experimental workflow for Xanthohumol quantification.

Signaling Pathways Modulated by Xanthohumol

Xanthohumol has been shown to exert a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, by modulating various intracellular signaling pathways.[11][12]

Nrf2/ARE Pathway

Xanthohumol is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress.[11]

NF-κB Signaling Pathway

Xanthohumol has been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[11]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Xanthohumol has been shown to inhibit this pathway in various cancer cell lines.[11]

Notch1 Signaling Pathway

Xanthohumol has been found to suppress the Notch1 signaling pathway, which is implicated in cell proliferation and differentiation, particularly in pancreatic cancer cells.[13]

Jak/STAT Signaling Pathway

The Jak/STAT pathway is essential for cytokine signaling and immune responses. Xanthohumol can inhibit this pathway, thereby suppressing T-cell proliferation.[12][14]

References

- 1. Relationships between Xanthohumol and Polyphenol Content in Hop Leaves and Hop Cones with Regard to Water Supply and Cultivar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties of Dry Hopped Dark Beers with High Xanthohumol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hopsteiner.us [hopsteiner.us]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]